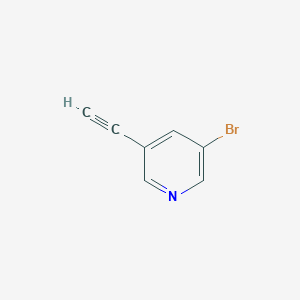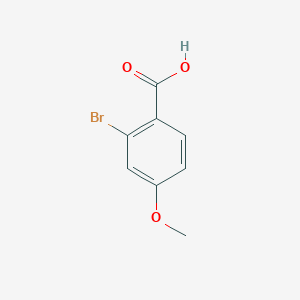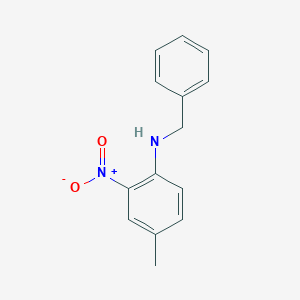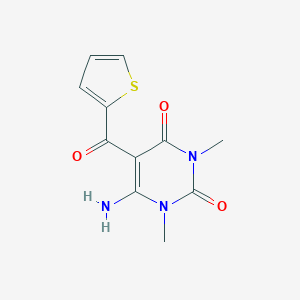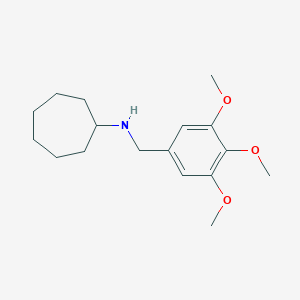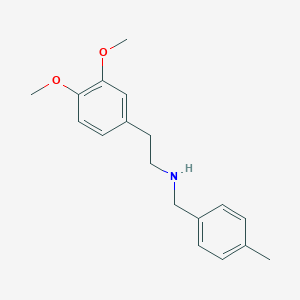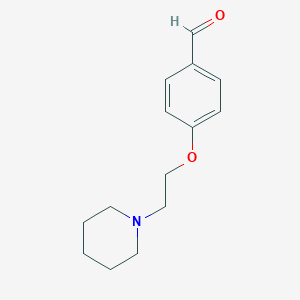
Selenuro de germanio(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium(II) selenide is a compound with notable properties and diverse applications in various fields. It has been the subject of numerous studies exploring its structure, synthesis, and properties.
Synthesis Analysis
- Germanium chalcophosphates including germanium selenophosphates have been synthesized. The selenium compounds are isostructural and crystallize in the polar orthorhombic space group Pca2(1) (Morris et al., 2012).
- Hydrazinium-based germanium(IV) and tin(IV) selenide salts have been synthesized with anionic dimers of edge-sharing metal selenide tetrahedra (Mitzi, 2005).
Molecular Structure Analysis
- The crystal structure of Germanium selenide has been analyzed and found to be orthorhombic with a distorted NaCl type structure (Okazaki, 1958).
Chemical Reactions and Properties
- Germanium(II) selenide reacts with elemental chalcogens to produce corresponding selenone and other compounds at room temperature, as shown in the reactions of Bis[(2-pyridyl)bis(trimethylsilyl)methyl-C,N]germanium(II) (Ossig et al., 1997).
- Reactions of 2-Germanaphthalene with elemental sulfur and selenium lead to the synthesis of novel cyclic polychalcogenides containing a germanium atom (Nakata et al., 2002).
Physical Properties Analysis
- Germanium selenophosphates like K(4)Ge(4-x)P(x)Se(12) show semiconductor properties with band gaps indicating their potential use in various applications (Morris et al., 2011).
Chemical Properties Analysis
- Ab initio calculations on the electronic and optical properties of Germanium selenide have been conducted, revealing insights into its band structure and optical functions (Makinistian & Albanesi, 2007).
- The chemical stability of Germanium selenide has been revisited, showing that both its surface and thin flakes are prone to oxidation, impacting its photocatalytic efficiency (Boukhvalov et al., 2021).
Aplicaciones Científicas De Investigación
Aplicaciones fotovoltaicas
El selenuro de germanio (GeSe) es un material prometedor para aplicaciones fotovoltaicas debido a sus excelentes propiedades optoelectrónicas . Se ha utilizado en el desarrollo de células solares de película delgada (TFSCs). El alto coeficiente de absorción de luz del material en una amplia gama de longitudes de onda facilita la absorción efectiva de fotones y la generación de pares electrón-hueco .
Hidrólisis del agua fotoelectroquímica
GeSe también se ha utilizado en la división fotoelectroquímica (PEC) del agua . Este proceso implica la conversión de la energía solar en energía química mediante la división del agua en hidrógeno y oxígeno. La eficiencia de este proceso se puede mejorar significativamente con el uso de GeSe .
Dispositivos optoelectrónicos
Las excelentes propiedades optoelectrónicas de GeSe lo hacen adecuado para diversas aplicaciones optoelectrónicas . Estos incluyen dispositivos que funcionan con la interacción de la luz con materiales eléctricamente conductores.
Células solares de película delgada (TFSCs)
GeSe se ha utilizado en el desarrollo de TFSCs eficientes . Estas son un tipo de célula fotovoltaica hecha depositando una o más capas delgadas de material fotovoltaico en un sustrato.
Aplicaciones de semiconductores en capas
Como material semiconductor bidimensional (2D), GeSe exhibe excelentes propiedades optoelectrónicas y tiene aplicaciones potenciales en dispositivos optoelectrónicos . El GeSe es un material en capas con interacción débil de van der Waals .
Aplicaciones de fotoconversión
GeSe es un material prometedor para aplicaciones de fotoconversión . Las mediciones de corriente fotogenerada han mostrado una eficiencia de fotoconversión razonablemente alta y un tiempo de respuesta rápido
Mecanismo De Acción
- GeSe primarily interacts with semiconductor materials, especially in thin-film solar cells (TFSCs) and photoelectrochemical (PEC) devices .
- GeSe is a 2D semiconductor material with strong anisotropy, similar to black phosphorus. It exhibits excellent stability in air conditions .
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
selanylidenegermanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeSe/c1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCQXEUZLFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeSe |
Source


|
| Record name | Germanium(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12065-10-0 |
Source


|
| Record name | Germanium selenide (GeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium selenide (GeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

